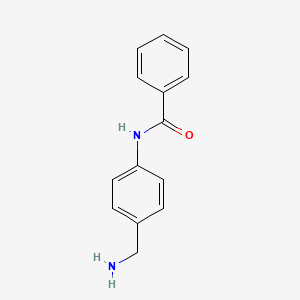
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CF3-BODIPY) is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields such as bioimaging, chemical sensing, and photovoltaic devices.
作用机制
The mechanism of action of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the absorption of light energy and subsequent emission of fluorescence. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a high quantum yield, which means that it is highly efficient at converting absorbed energy into fluorescence. The fluorescence emission of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is highly dependent on the surrounding environment, which makes it an ideal candidate for sensing applications.
Biochemical and Physiological Effects:
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have low cytotoxicity and low reactivity towards biological molecules. This makes it an ideal candidate for use in biological systems. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to visualize cells and tissues without causing any adverse effects.
实验室实验的优点和局限性
One of the major advantages of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its high photostability, which means that it can be used for long-term imaging without losing its fluorescence signal. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also highly soluble in organic solvents, which makes it easy to work with in the lab.
One of the limitations of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its relatively low absorption in the visible region of the spectrum. This means that it may not be suitable for certain imaging applications. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also has a relatively low extinction coefficient, which means that it may not be as sensitive as other fluorescent dyes.
未来方向
There are several future directions for the use of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. One potential application is in the development of new photovoltaic devices. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have high absorption in the ultraviolet region of the spectrum, which makes it an ideal candidate for use in solar cells.
Another potential application is in the development of new chemical sensors. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to be highly sensitive to changes in pH, metal ions, and other analytes. This makes it an ideal candidate for sensing applications in environmental monitoring, food safety, and medical diagnostics.
Conclusion:
In conclusion, 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields such as bioimaging, chemical sensing, and photovoltaic devices. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a high photostability, low cytotoxicity, and low reactivity towards biological molecules, making it an ideal candidate for use in biological systems. There are several future directions for the use of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research, including the development of new photovoltaic devices and chemical sensors.
合成方法
The synthesis of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-chloro-4-fluoro-3-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction results in the formation of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a yield of up to 80%. The purity of the product can be improved by recrystallization.
科学研究应用
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been widely used in various scientific research applications due to its unique properties. One of the major applications of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in bioimaging. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a fluorescent probe to visualize biological structures such as cells and tissues. It has been shown to have high photostability and low cytotoxicity, making it an ideal candidate for bioimaging.
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been used in chemical sensing. It has been shown to be highly sensitive to changes in pH, metal ions, and other analytes. This makes it an ideal candidate for sensing applications in environmental monitoring, food safety, and medical diagnostics.
属性
IUPAC Name |
2-(2-chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGBJABDKXHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)






![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)
![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)

![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)
